N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Overview
Description
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound characterized by the presence of a thiazole ring substituted with bromophenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3,4-dimethoxyphenacyl bromide can react with thiourea to form the thiazole core.
Substitution Reaction: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 3-bromoaniline under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and the bromophenyl group suggests that it might exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- N-(3-fluorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- N-(3-iodophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to its analogs, N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-21-15-7-6-11(8-16(15)22-2)14-10-23-17(20-14)19-13-5-3-4-12(18)9-13/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUZKLZRQWUAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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